正丁基全氟辛酸酯

描述

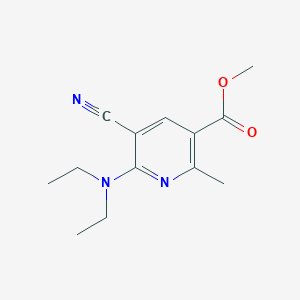

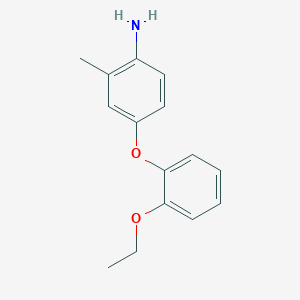

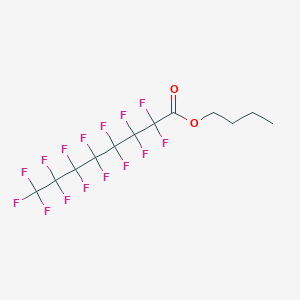

n-Butyl perfluorooctanoate is a synthetic compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS) which are widely used in many industrial applications . It is a molecule that contains a total of 37 bonds, including 28 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, and 1 ester .

Molecular Structure Analysis

The molecular formula of n-Butyl perfluorooctanoate is C12H9F15O2 . It contains a perfluorinated, n-heptyl “tail group” and a carboxylate "head group" . The molecule contains a total of 37 bonds, including 28 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, and 1 ester .

Physical And Chemical Properties Analysis

n-Butyl perfluorooctanoate has a molecular weight of 470.17500 . It is a very stable compound due to the strength of the carbon-fluorine bonds, the presence of the three electron pairs surrounding each fluorine atom, and the shielding of the carbon atoms by the fluorine atoms .

科学研究应用

环境持久性和毒性

正丁基全氟辛酸酯与全氟辛酸类似,其环境持久性和潜在毒性已得到研究。研究表明,这些化合物可以在生物体内积累,引发对其对生态系统和人类健康长期影响的担忧。例如,对全氟酸异构体在 Sprague-Dawley 大鼠中的分布的研究突出了这些化合物及其异构体特异性在生物体中的分布的生物积累潜力,表明它们可作为区分环境全氟烷基酸来源的标记 (De Silva 等人,2009 年)。

发育和生殖影响

全氟化合物,包括全氟辛酸等正丁基全氟辛酸酯衍生物,已对其发育和生殖影响进行了研究。对斑马鱼胚胎的研究表明,链长较长的化合物往往毒性更大,会影响发育,并可能导致畸形和其他不良后果 (Hagenaars 等人,2011 年)。

神经毒性和行为影响

研究还探讨了全氟化合物的毒性作用。例如,小鼠出生后接触全氟辛酸和全氟辛烷磺酸与神经元生长和发育中的突触形成所必需的蛋白质的变化有关,表明潜在的神经行为缺陷和胆碱能系统的改变 (Johansson 等人,2009 年)。

肝脏和代谢影响

全氟化合物与肝肿大、过氧化物酶体增殖和其他肝脏影响有关。用全氟脂肪酸处理的大鼠的研究证明了肝脏中过氧化物酶体增殖的诱导,强调了这些分子中的羧基对其生物活性至关重要 (Ikeda 等人,1985 年)。

安全和危害

未来方向

Research on per- and polyfluoroalkyl substances (PFAS), including n-Butyl perfluorooctanoate, is ongoing due to their prevalence, degradation resistance, and potential toxicity . Future research directions include understanding the mobility, substitution of regulated substances, increase in structural diversity of existing PFAS molecules, and the unknown “Dark Matter” . There is a need for optimized analytical setups, especially multi-methods, and semi-specific tools to determine PFAS-sum parameters in any relevant matrix .

作用机制

Target of Action

n-Butyl perfluorooctanoate, like other perfluoroalkyl substances (PFAS), primarily targets the peroxisome proliferator receptor alpha (PPARα) . PPARα is a key regulator of lipid metabolism and inflammation, and its activation by PFAS is considered the primary mechanism of action .

Mode of Action

The compound interacts with its target, PPARα, leading to a series of biochemical changes. Activation of PPARα by PFAS is known to induce several adverse effects on the liver, including increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers . The human relevance of this mechanism is uncertain .

Biochemical Pathways

The activation of PPARα by PFAS affects various biochemical pathways. These include the disruption of mitochondrial bioenergetics through mechanisms such as protonophoric uncoupling of mitochondrial respiration, induction of the mitochondrial permeability transition (MPT), or a nonselective increase in membrane permeability . Additionally, PFAS can potentially interact with the DNA-binding domain of NR1D1, a transcriptional repressor important in circadian rhythm .

Pharmacokinetics

The pharmacokinetics of perfluoroalkyl substances like n-Butyl perfluorooctanoate involve their absorption, distribution, metabolism, and excretion (ADME). These compounds are chemically very stable and highly resistant to biological degradation, which leads to their persistence in the environment . .

Result of Action

The activation of PPARα by n-Butyl perfluorooctanoate can lead to several molecular and cellular effects. These include increased hepatocyte proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers . Additionally, PFAS-induced activation of p53 and inhibition of androgen receptor and NR1D1 have been observed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of n-Butyl perfluorooctanoate. As a persistent organic pollutant, it can be detected almost ubiquitously, e.g., in water, plants, different kinds of foodstuffs, in animals such as fish, birds, in mammals, as well as in human breast milk and blood . The compound’s stability and resistance to degradation lead to its environmental persistence .

属性

IUPAC Name |

butyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F15O2/c1-2-3-4-29-5(28)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)27/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMFZWPPSPRLTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F15O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20895738 | |

| Record name | Butyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

307-96-0 | |

| Record name | Butyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(3-chlorophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]but-2-enamide](/img/structure/B3123325.png)

![2-({4-[3-(trifluoromethyl)phenyl]piperazino}methyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B3123332.png)

![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B3123338.png)

triazin-2-yl)sulfanyl)propanoate](/img/structure/B3123344.png)

triazin-4-one](/img/structure/B3123349.png)

![Methyl 2-{[2-(5,6-dihydrobenzo[h]quinazolin-2-ylamino)-2-oxoethyl]sulfanyl}acetate](/img/structure/B3123350.png)

![7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3123355.png)